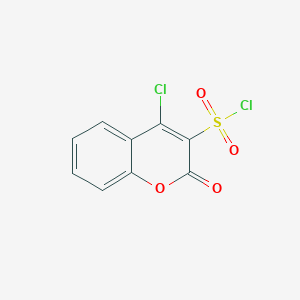

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is a coumarin derivative . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

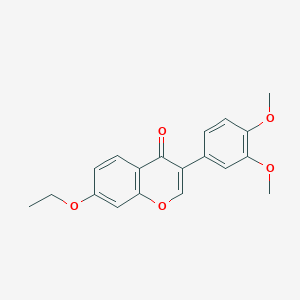

The synthesis of coumarin systems, including 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride, has been a subject of interest for many organic and pharmaceutical chemists . A method for synthesizing similar compounds involves the use of Suzuki–Miyaura cross-coupling reaction . Another method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Molecular Structure Analysis

The molecular formula of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is C9H4Cl2O4S, and its molecular weight is 279.09. More detailed structural analysis may be obtained through techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The compound can react with various amines to form different products . For instance, it can react with 2-amino-5-methylthio-1,3,4-thiadiazole, 3-amino-5-methylisoxazole, 2-amino-6-fluorobenzothiazole, 2-amino-5-chloropyridine, etc., to form corresponding products .Wissenschaftliche Forschungsanwendungen

- Coumarin derivatives, including those containing the chromene scaffold, have been investigated for their antioxidant potential. Researchers synthesized coumarin–chalcone hybrid molecules by fusing coumarin and chalcone nucleuses . These compounds were evaluated for their antioxidant activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Notably, compounds 5o and 5k exhibited significant antioxidant potential, suggesting their potential use in treating oxidative stress-related conditions.

- 4H-chromenes, a class of compounds related to 2H-chromenes, have shown promising antimicrobial activity. Specifically, derivatives of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyran have been studied. Some of these derivatives demonstrated excellent activity against gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus . These findings highlight the potential of 2H-chromene derivatives, including 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride, as antimicrobial agents.

- Inhibition of protein denaturation is an indicator of anti-inflammatory activity. Substances that prevent protein denaturation may have therapeutic relevance in inflammatory conditions. Although specific studies on 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride are limited, its structure suggests that it could be explored for anti-inflammatory effects .

- Chromene derivatives have been synthesized using various catalysts, such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic frameworks, and potassium-titanium-oxalate. These catalysts enable efficient and diverse routes to access chromene-based compounds, including 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride .

- Researchers have used 4-chloro-2-oxo-2H-chromene-3-carbaldehyde as a starting material for various chemical reactions. For instance, it has been reacted with 4-amino acetophenone to synthesize coumarinyl chalcones, which exhibit antioxidant activity . Exploring its reactivity further could lead to novel transformations.

Antioxidant Activity

Antimicrobial Properties

Anti-Inflammatory Potential

Catalyst Synthesis

Chemical Reactions and Transformations

Eigenschaften

IUPAC Name |

4-chloro-2-oxochromene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O4S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)16(11,13)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBIIPARTPJPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)

![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)